molecular formula C20H15N3O4 B12463410 3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol

3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol

Cat. No.: B12463410
M. Wt: 361.3 g/mol
InChI Key: GLNXGAVKASUVCQ-UHFFFAOYSA-N
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Description

3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl, nitro, and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol typically involves the condensation of 3-hydroxybenzaldehyde with 4-amino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include methanol, ethanol, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and green chemistry principles. For instance, the use of aqueous hydrogen peroxide as an oxidant and H₂O₂/HBr as reagents under mild conditions has been reported to achieve high yields of substituted phenols .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol is unique due to its combination of multiple functional groups, which confer a higher degree of reactivity and versatility compared to simpler phenols. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

3-[[4-[(3-hydroxyphenyl)methylideneamino]-3-nitrophenyl]iminomethyl]phenol

InChI

InChI=1S/C20H15N3O4/c24-17-5-1-3-14(9-17)12-21-16-7-8-19(20(11-16)23(26)27)22-13-15-4-2-6-18(25)10-15/h1-13,24-25H

InChI Key

GLNXGAVKASUVCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=NC2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)[N+](=O)[O-]

Origin of Product

United States

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